Desoxycarbadox-D3

Description

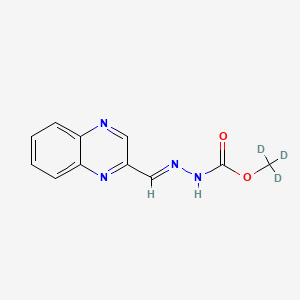

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

trideuteriomethyl N-[(E)-quinoxalin-2-ylmethylideneamino]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N4O2/c1-17-11(16)15-13-7-8-6-12-9-4-2-3-5-10(9)14-8/h2-7H,1H3,(H,15,16)/b13-7+/i1D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOEMFPLGOUBPJQ-QQAPZFQVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)NN=CC1=NC2=CC=CC=C2N=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])OC(=O)N/N=C/C1=NC2=CC=CC=C2N=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1448350-02-4 | |

| Record name | 1448350-02-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis and Characterization of Desoxycarbadox-D3: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of Desoxycarbadox-D3, a deuterated analog of Desoxycarbadox. Desoxycarbadox is a principal metabolite of the veterinary antibiotic Carbadox. The deuterium-labeled form, this compound, serves as a critical internal standard for the quantitative analysis of Carbadox and its residues in animal tissues by mass spectrometry-based methods. This document outlines the known physicochemical properties, and while specific proprietary synthesis and detailed characterization data are not publicly available, it describes the general methodologies and workflows for its preparation and quality control. This guide is intended for researchers, scientists, and professionals in the fields of drug development, analytical chemistry, and veterinary medicine.

Introduction

Desoxycarbadox is a significant metabolite of Carbadox, a quinoxaline-di-N-oxide antibiotic used in veterinary medicine to promote growth and control bacterial infections in swine.[1] Due to concerns about the potential carcinogenicity of Carbadox and its metabolites, regulatory agencies worldwide have established maximum residue limits (MRLs) for these compounds in food products derived from treated animals.

Accurate and sensitive analytical methods are therefore essential for monitoring these residues. Stable isotope-labeled internal standards are the gold standard for quantitative mass spectrometry, as they mimic the analyte's behavior during sample preparation and ionization, correcting for matrix effects and improving the accuracy and precision of the results. This compound, with three deuterium atoms on the methoxy group, is the ideal internal standard for the detection and quantification of Desoxycarbadox.

This guide summarizes the available information on this compound and provides a framework for its synthesis and characterization.

Physicochemical Properties

The known physicochemical properties of this compound are summarized in the table below. This information has been compiled from various chemical suppliers and databases.

| Property | Value | Source |

| Chemical Name | trideuteriomethyl N-[(E)-quinoxalin-2-ylmethylideneamino]carbamate | [2] |

| Synonyms | Desoxycarbadox-(methyl-d3), Trideuteriomethyl N-(quinoxalin-2-ylmethylideneamino)carbamate | [2][3] |

| CAS Number | 1448350-02-4 | [3] |

| Molecular Formula | C₁₁H₇D₃N₄O₂ | MedchemExpress.com |

| Molecular Weight | 233.24 g/mol | [2] |

| Exact Mass | 233.09920581 Da | [2] |

| Appearance | White to off-white solid | MedchemExpress.com |

| Purity | >95% (HPLC), 99.78% | [3][4] |

| Storage | 4°C, sealed storage, away from moisture and light | MedchemExpress.com |

| Solubility | Soluble in DMSO (10 mM) | [4] |

Synthesis of this compound

While a specific, detailed synthesis protocol for this compound is not publicly available and is likely proprietary to commercial suppliers, a plausible synthetic route can be inferred from the structure of the molecule. The synthesis would involve the condensation of 2-quinoxalinecarboxaldehyde with a deuterated carbazate derivative.

A general workflow for the synthesis is presented below:

Experimental Protocol (Hypothetical)

The following is a generalized, hypothetical protocol for the synthesis of this compound.

Materials:

-

2-Quinoxalinecarboxaldehyde

-

Methyl-d3 Carbazate (prepared from hydrazine and methyl-d3 chloroformate)

-

Ethanol (anhydrous)

-

Glacial Acetic Acid

Procedure:

-

Dissolve 2-quinoxalinecarboxaldehyde in anhydrous ethanol in a round-bottom flask.

-

Add a stoichiometric equivalent of methyl-d3 carbazate to the solution.

-

Add a catalytic amount of glacial acetic acid.

-

The reaction mixture is stirred at room temperature or gently heated under reflux for several hours, and the reaction progress is monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is cooled, and the crude product is precipitated by the addition of water or by cooling.

-

The crude product is collected by filtration, washed with cold ethanol or water, and dried under a vacuum.

-

Further purification is achieved by recrystallization from a suitable solvent (e.g., ethanol, methanol, or acetonitrile) or by column chromatography on silica gel.

Characterization of this compound

The characterization of this compound is crucial to confirm its identity, purity, and isotopic enrichment. A combination of spectroscopic and chromatographic techniques would be employed.

A standard workflow for the characterization of the synthesized compound is depicted below:

Expected Characterization Data

While specific data is not available, the following are the expected outcomes from the characterization experiments:

-

High-Resolution Mass Spectrometry (HRMS): The HRMS spectrum should confirm the exact mass of the deuterated compound, allowing for the verification of the molecular formula C₁₁H₇D₃N₄O₂. The measured mass should be very close to the theoretical exact mass of 233.0992 Da. The isotopic pattern will also confirm the presence of three deuterium atoms.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum would be expected to be very similar to that of the non-deuterated Desoxycarbadox, with the key difference being the absence of a signal for the methoxy protons (which would typically appear as a singlet around 3.9-4.0 ppm). The remaining aromatic and imine protons on the quinoxaline and hydrazone moieties would be present.

-

¹³C NMR: The carbon-13 NMR spectrum would show all the carbon signals of the molecule. The signal for the deuterated methyl carbon would be observed as a multiplet due to coupling with deuterium and would be shifted slightly upfield compared to the non-deuterated analog.

-

-

Infrared (IR) Spectroscopy: The IR spectrum would show characteristic absorption bands for the functional groups present in the molecule, such as C=O (carbamate), C=N (imine), and aromatic C-H and C=C stretching vibrations.

-

High-Performance Liquid Chromatography (HPLC): HPLC analysis, typically with UV detection, would be used to determine the purity of the synthesized compound. A single major peak would indicate high purity. Commercial suppliers often report purity greater than 95% or 99%.[3][4]

Mechanism of Action and Biological Relevance

This compound is not intended for therapeutic use and therefore does not have a "mechanism of action" in the traditional sense. Its utility lies in its chemical and physical properties as an internal standard.

The parent compound, Carbadox, is believed to exert its antibacterial effect by intercalating with DNA and inhibiting DNA synthesis. Desoxycarbadox is a metabolite that lacks the N-oxide groups of Carbadox and is a focus of toxicological concern.

The logical relationship for the use of this compound in analytical methods is illustrated below:

References

- 1. Synthesis of Deuterated Heterocycles with Me2NCD(OMe)2 and Evaluation of the Products for Metabolism by Aldehyde Oxidase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound | C11H10N4O2 | CID 117065205 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | CAS 1448350-02-4 | LGC Standards [lgcstandards.com]

- 4. immunomart.com [immunomart.com]

An In-depth Technical Guide to the Physicochemical Properties of Desoxycarbadox-D3

For Researchers, Scientists, and Drug Development Professionals

Introduction

Desoxycarbadox-D3 is the deuterium-labeled analogue of Desoxycarbadox, a principal metabolite of the veterinary antimicrobial agent Carbadox. Carbadox has been utilized for its growth-promoting and antibacterial properties in swine. However, concerns regarding the carcinogenicity and genotoxicity of both the parent compound and its metabolite, Desoxycarbadox, have led to regulatory scrutiny and restrictions in various regions.[1] The availability of a stable isotope-labeled internal standard like this compound is crucial for accurate quantification in metabolic, pharmacokinetic, and residue monitoring studies. This technical guide provides a comprehensive overview of the known physicochemical properties of this compound, along with experimental protocols for its analysis and a visualization of its metabolic and toxicological pathways.

Physicochemical Properties

Table 1: General and Chemical Identity of this compound

| Property | Value | Source |

| IUPAC Name | trideuteriomethyl N-[(E)-quinoxalin-2-ylmethylideneamino]carbamate | PubChem |

| Synonyms | Trideuteriomethyl N-(quinoxalin-2-ylmethylideneamino)carbamate | PubChem |

| CAS Number | 1448350-02-4 | PubChem |

| Molecular Formula | C₁₁H₇D₃N₄O₂ | PubChem |

| Molecular Weight | 233.24 g/mol | PubChem |

| Appearance | Pale Yellow to Very Dark Brown Solid; White to off-white solid | Various Suppliers |

Table 2: Physicochemical Data of Desoxycarbadox and its Deuterated Analog

| Property | This compound | Desoxycarbadox (non-deuterated) | Source |

| Molecular Weight | 233.24 g/mol | 230.22 g/mol | PubChem |

| logP (Computed) | Not Available | 1.2 | PubChem |

| Solubility | Soluble in DMSO (10 mM), Acetonitrile | Not specified | Various Suppliers |

| Melting Point | Not Available | Not Available | - |

| Boiling Point | Not Available | Not Available | - |

| pKa | Not Available | Not Available | - |

Experimental Protocols

The accurate quantification of Desoxycarbadox residues in biological matrices is critical for regulatory and safety assessments. The following protocols are based on methodologies reported in the scientific literature for the analysis of Desoxycarbadox. Given the identical chemical behavior of this compound, these methods are directly applicable when using it as an internal standard.

Analysis of Desoxycarbadox in Swine Tissue by LC-MS/MS

This method is adapted from a procedure for the simultaneous determination of Carbadox and its metabolites in swine muscle and liver.

3.1.1. Sample Preparation (Extraction and Solid-Phase Extraction)

-

Homogenization: Homogenize 2.0 g of tissue sample.

-

Extraction: Add 10 mL of 2% metaphosphoric acid in 20% methanol. Vortex for 1 minute and centrifuge at 10,000 rpm for 10 minutes. Collect the supernatant.

-

Solid-Phase Extraction (SPE):

-

Condition a mixed-mode anion-exchange SPE cartridge (e.g., Oasis MAX) with 5 mL of methanol followed by 5 mL of water.

-

Load the supernatant onto the SPE cartridge.

-

Wash the cartridge with 5 mL of 5% ammonium hydroxide, followed by 5 mL of methanol.

-

Elute the analyte with 10 mL of 2% formic acid in methanol.

-

-

Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 1.0 mL of the initial mobile phase for LC-MS/MS analysis.

3.1.2. LC-MS/MS Conditions

-

LC Column: C18 column (e.g., 150 mm x 2.1 mm, 5 µm).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: Acetonitrile.

-

Gradient Elution: A suitable gradient program should be developed to achieve optimal separation. For example, starting with a high percentage of mobile phase A and gradually increasing the percentage of mobile phase B.

-

Flow Rate: 0.2 mL/min.

-

Injection Volume: 10 µL.

-

Mass Spectrometry: Electrospray ionization (ESI) in positive ion mode.

-

Detection: Multiple Reaction Monitoring (MRM). The precursor ion for Desoxycarbadox is [M+H]⁺ at m/z 231.1, and a characteristic product ion for quantification is m/z 199.0.

Mandatory Visualizations

Metabolic Pathway of Carbadox

The following diagram illustrates the metabolic conversion of Carbadox to its primary metabolite, Desoxycarbadox.

Caption: Metabolic pathway of Carbadox to Desoxycarbadox and QCA.

Proposed Genotoxicity Mechanism of Desoxycarbadox

The genotoxicity of Desoxycarbadox is believed to be a key factor in its carcinogenicity. The proposed mechanism involves metabolic activation and subsequent interaction with DNA.

Caption: Proposed mechanism of Desoxycarbadox-induced genotoxicity.

Experimental Workflow for LC-MS/MS Analysis

The logical flow of the experimental protocol for analyzing Desoxycarbadox in biological samples is depicted below.

Caption: Workflow for the analysis of Desoxycarbadox in tissue samples.

Conclusion

This compound serves as an indispensable tool for the bioanalytical monitoring of its non-deuterated, toxicologically significant counterpart. While a complete experimental profile of its physicochemical properties is not yet available, the existing data on its chemical identity and the established analytical methodologies provide a solid foundation for its use in research and regulatory settings. The elucidated metabolic and genotoxic pathways of Desoxycarbadox underscore the importance of sensitive and accurate detection methods, for which this compound is essential. Further research to experimentally determine the fundamental physicochemical constants of this compound would be beneficial for a more complete understanding of its behavior.

References

An In-Depth Technical Guide to the Isotopic Labeling of Desoxycarbadox

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of proposed methodologies for the isotopic labeling of Desoxycarbadox. Due to the limited availability of published data specifically on the isotopic labeling of this compound, this document outlines chemically sound, albeit hypothetical, synthetic routes for the introduction of carbon-14, nitrogen-15, and deuterium (²H) isotopes. These labeled analogues are invaluable tools for absorption, distribution, metabolism, and excretion (ADME) studies, as well as for use as internal standards in quantitative bioanalysis.

Introduction to Desoxycarbadox and Isotopic Labeling

Desoxycarbadox, with the IUPAC name methyl N-(quinoxalin-2-ylmethylideneamino)carbamate, is a significant metabolite of the veterinary drug Carbadox. The monitoring of its residues in edible tissues is crucial for food safety. Isotopic labeling, the technique of replacing an atom in a molecule with one of its isotopes, is an essential tool in drug development and metabolic research. Stable isotopes (e.g., ²H, ¹³C, ¹⁵N) are used as tracers and for quantitative analysis by mass spectrometry, while radioisotopes (e.g., ³H, ¹⁴C) are employed in sensitive radiometric assays to track the fate of a molecule in biological systems.

This guide presents detailed, plausible synthetic pathways for preparing isotopically labeled Desoxycarbadox, complete with proposed experimental protocols and illustrative quantitative data.

Proposed Synthetic Pathways for Isotopically Labeled Desoxycarbadox

The general synthetic strategy for Desoxycarbadox involves a three-stage process:

-

Formation of the Quinoxaline Ring: Synthesis of 2-methylquinoxaline through the condensation of o-phenylenediamine with a suitable C3-synthon like pyruvaldehyde.

-

Functional Group Interconversion: Oxidation of the methyl group of 2-methylquinoxaline to an aldehyde to form quinoxaline-2-carbaldehyde.

-

Final Condensation: Reaction of quinoxaline-2-carbaldehyde with methyl carbazate to yield Desoxycarbadox.

Isotopic labels can be introduced at various points in this pathway using isotopically enriched starting materials.

Carbon-14 ([¹⁴C]) Labeling

For ¹⁴C-labeling, the isotope is proposed to be introduced into the quinoxaline ring at the 2-position. This can be achieved by using [2-¹⁴C]-pyruvic acid as a precursor to the required aldehyde for the initial condensation reaction.

Nitrogen-15 ([¹⁵N]) Labeling

Nitrogen-15 can be incorporated into the quinoxaline ring by using [¹⁵N₂]-o-phenylenediamine. This would result in a doubly labeled product, which is advantageous for mass spectrometry-based studies.

Deuterium ([²H] or D) Labeling

A known deuterated analogue is Desoxycarbadox-d₃, where the methyl group of the carbamate moiety is labeled. This can be synthesized by using [D₃]-methyl carbazate in the final condensation step.

Proposed Experimental Protocols

The following protocols are illustrative and would require optimization for practical implementation. Standard laboratory safety procedures for handling chemicals and, where applicable, radioactive materials should be strictly followed.

Synthesis of [2-¹⁴C]-2-Methylquinoxaline

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve o-phenylenediamine (1.0 eq) in ethanol.

-

Addition of Labeled Precursor: Add an ethanolic solution of [2-¹⁴C]-pyruvaldehyde (1.0 eq, specific activity X mCi/mmol) dropwise to the stirred solution at room temperature.

-

Reaction: Heat the mixture to reflux for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to yield [2-¹⁴C]-2-methylquinoxaline.

Synthesis of [2-¹⁴C]-Quinoxaline-2-carbaldehyde

-

Reaction Setup: In a suitable solvent such as dioxane, dissolve [2-¹⁴C]-2-methylquinoxaline (1.0 eq).

-

Oxidation: Add selenium dioxide (1.1 eq) to the solution and heat the mixture to reflux for 4-6 hours.[1]

-

Work-up: Cool the reaction mixture and filter to remove the selenium byproduct. Concentrate the filtrate under reduced pressure.

-

Purification: Purify the resulting crude aldehyde by column chromatography to obtain pure [2-¹⁴C]-quinoxaline-2-carbaldehyde.

Synthesis of [2-¹⁴C]-Desoxycarbadox

-

Reaction Setup: Dissolve [2-¹⁴C]-quinoxaline-2-carbaldehyde (1.0 eq) in a suitable solvent like methanol.

-

Condensation: Add a solution of methyl carbazate (1.1 eq) in methanol to the aldehyde solution. A catalytic amount of acetic acid can be added to facilitate the reaction.

-

Reaction: Stir the mixture at room temperature for 6-12 hours. The product may precipitate out of the solution.

-

Isolation: Collect the precipitate by filtration, wash with cold methanol, and dry under vacuum to yield [2-¹⁴C]-Desoxycarbadox.

Protocols for the synthesis of [¹⁵N₂]- and [D₃]-Desoxycarbadox would follow similar procedures, using the appropriately labeled starting materials as indicated in the synthetic pathways.

Illustrative Quantitative Data

The following tables summarize hypothetical quantitative data for the proposed syntheses. These values are estimates based on typical yields and efficiencies for similar reactions and should be experimentally determined.

Table 1: Illustrative Data for the Synthesis of [¹⁴C]-Desoxycarbadox

| Step | Product | Starting Material | Molar Ratio (Starting Material:Reagent) | Illustrative Yield (%) | Isotopic Purity (%) | Specific Activity (mCi/mmol) |

| 1 | [2-¹⁴C]-2-Methylquinoxaline | o-Phenylenediamine | 1:1 ([2-¹⁴C]-Pyruvaldehyde) | 85 | >98 | X |

| 2 | [2-¹⁴C]-Quinoxaline-2-carbaldehyde | [2-¹⁴C]-2-Methylquinoxaline | 1:1.1 (SeO₂) | 70 | >98 | X |

| 3 | [2-¹⁴C]-Desoxycarbadox | [2-¹⁴C]-Quinoxaline-2-carbaldehyde | 1:1.1 (Methyl Carbazate) | 90 | >98 | X |

Table 2: Illustrative Data for the Synthesis of [¹⁵N₂]-Desoxycarbadox

| Step | Product | Starting Material | Molar Ratio (Starting Material:Reagent) | Illustrative Yield (%) | Isotopic Purity (%) |

| 1 | [¹⁵N₂]-2-Methylquinoxaline | [¹⁵N₂]-o-Phenylenediamine | 1:1 (Pyruvaldehyde) | 85 | >99 |

| 2 | [¹⁵N₂]-Quinoxaline-2-carbaldehyde | [¹⁵N₂]-2-Methylquinoxaline | 1:1.1 (SeO₂) | 70 | >99 |

| 3 | [¹⁵N₂]-Desoxycarbadox | [¹⁵N₂]-Quinoxaline-2-carbaldehyde | 1:1.1 (Methyl Carbazate) | 90 | >99 |

Table 3: Illustrative Data for the Synthesis of [D₃]-Desoxycarbadox

| Step | Product | Starting Material | Molar Ratio (Starting Material:Reagent) | Illustrative Yield (%) | Isotopic Purity (%) |

| 1 | [D₃]-Methyl Carbazate | Hydrazine | 1:1 ([D₃]-Methyl Chloroformate) | 80 | >99 |

| 2 | [D₃]-Desoxycarbadox | Quinoxaline-2-carbaldehyde | 1:1.1 ([D₃]-Methyl Carbazate) | 90 | >99 |

Experimental Workflow for a Metabolism Study

Isotopically labeled Desoxycarbadox can be used in a typical workflow for in vivo or in vitro metabolism studies.

Conclusion

This technical guide provides a foundational framework for the synthesis of isotopically labeled Desoxycarbadox. While the presented protocols are based on established chemical principles, they serve as a starting point for laboratory synthesis, which will require empirical optimization. The successful preparation of these labeled compounds will undoubtedly facilitate more precise and sensitive studies into the metabolism, disposition, and potential toxicity of Desoxycarbadox, ultimately contributing to enhanced food safety and regulatory science.

References

The Metabolic Conversion of Carbadox to Desoxycarbadox: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carbadox is a quinoxaline-di-N-oxide antimicrobial drug that has been utilized in the swine industry for growth promotion and the control of bacterial enteritis.[1] However, due to the carcinogenic nature of Carbadox and its primary metabolite, Desoxycarbadox (DCBX), its use is highly regulated and banned in several countries.[2][3] Understanding the metabolic fate of Carbadox, particularly its conversion to the genotoxic metabolite Desoxycarbadox, is of paramount importance for food safety, regulatory assessment, and the development of safer alternatives. This technical guide provides a comprehensive overview of the metabolic pathway, supported by quantitative data, detailed experimental protocols, and visual diagrams.

The metabolism of Carbadox is a rapid and extensive process characterized primarily by the reduction of its N-oxide groups.[4][5] This reductive metabolism is a critical activation step that leads to the formation of Desoxycarbadox, a metabolite of significant toxicological concern.[4][6] Further metabolic steps involve the cleavage of the side-chain, ultimately leading to the formation of non-carcinogenic compounds such as quinoxaline-2-carboxylic acid (QCA), which is often used as a marker residue for monitoring Carbadox use.[7][8]

Metabolic Pathway of Carbadox

The primary metabolic transformation of Carbadox involves the sequential reduction of the two N-oxide groups. The initial and most critical step is the reduction of one of the N-oxide groups to yield Desoxycarbadox. This conversion is followed by further metabolism of the side chain.

The key metabolic steps are:

-

Reduction to Desoxycarbadox (DCBX): The initial and most significant metabolic reaction is the reduction of one of the N-oxide moieties of Carbadox, resulting in the formation of Desoxycarbadox.[4][9] This metabolite retains the carbazate side-chain and is considered a carcinogenic residue.[2][4]

-

Formation of Bisdesoxycarbadox: Further reduction can occur, leading to the formation of bisdesoxycarbadox, where both N-oxide groups have been reduced.[10]

-

Side-Chain Cleavage: Subsequent metabolic steps involve the cleavage of the methyl carbazate side-chain.[4][5] This leads to the formation of an intermediate, quinoxaline-1,4-di-N-oxide-2-carboxaldehyde.[4]

-

Oxidation to Quinoxaline-2-Carboxylic Acid (QCA): The aldehyde intermediate is then oxidized to quinoxaline-2-carboxylic acid (QCA).[4][5] QCA is a major, non-carcinogenic metabolite that is often monitored as a marker of Carbadox administration.[7]

Quantitative Data Summary

The following tables summarize quantitative data from various studies on the metabolism and residue depletion of Carbadox and its metabolites.

Table 1: Relative Abundance of Carbadox and its Metabolites in Swine Plasma 5-8 Hours Post-Dose [11]

| Compound | Percentage of Total Plasma Radioactivity |

| Carbadox | 13% |

| Desoxycarbadox | 9-19% |

| Carbadoxaldehyde | 13% |

| Quinoxaline-2-carboxylic acid (QCA) | 19% |

Table 2: Residue Depletion of Carbadox and Desoxycarbadox in Young Pigs Fed Carbadox (55 mg/kg) for One Week [4]

| Time Post-Dose (hours) | Carbadox Residue (µg/kg) | Desoxycarbadox Residue (µg/kg) |

| 24 | Present | Present |

| 48 | Present | Present |

| 72 | Present | Present |

| >72 | Not Detected (<2 µg/kg) | Not Detected (<2 µg/kg) |

Table 3: Half-life of Desoxycarbadox (DCBX) and Quinoxaline-2-Carboxylic Acid (QCA) in Swine Liver [10]

| Metabolite | Half-life (t1/2) in days |

| Desoxycarbadox (DCBX) | 2.54 |

| Quinoxaline-2-carboxylic acid (QCA) | 2.24 |

Experimental Protocols

Detailed methodologies are crucial for the accurate identification and quantification of Carbadox and its metabolites. Below are summarized protocols based on published literature.

Protocol 1: Determination of Carbadox Metabolites in Swine Tissue by LC-MS/MS

This protocol is a composite based on methodologies described for the analysis of Carbadox residues.[4][12]

1. Sample Preparation and Extraction:

- Homogenize 1 gram of swine muscle or liver tissue.

- Extract the homogenized tissue with a solution of 0.3% metaphosphoric acid in methanol (7:3, v/v).

- Vortex the mixture vigorously and centrifuge to separate the supernatant.

2. Solid-Phase Extraction (SPE) Cleanup:

- Condition an Oasis HLB cartridge (60 mg) with methanol followed by water.

- Load the supernatant from the extraction step onto the conditioned SPE cartridge.

- Wash the cartridge with water to remove interfering substances.

- Elute the analytes (Carbadox, Desoxycarbadox, QCA) with methanol or ethyl acetate.

3. Liquid-Liquid Extraction (for further cleanup):

- Perform a liquid-liquid extraction on the eluate using an appropriate solvent system to further purify the sample.

4. LC-MS/MS Analysis:

- Liquid Chromatography (LC):

- Column: Cadenza CD-C18 column (10 cm x 2 mm i.d.).[12]

- Mobile Phase: A gradient system of 0.01% acetic acid in water and acetonitrile.[12]

- Flow Rate: 0.2 mL/min.[12]

- Mass Spectrometry (MS):

- Ionization Mode: Electrospray Ionization (ESI), operated in both positive and negative ion modes.

- Detection: Use Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for targeted quantification.

- Negative ionization for QCA ([M-H]⁻).[12]

- Positive ionization for Desoxycarbadox ([M+H]⁺).[12]

Conclusion

The metabolic pathway from Carbadox to Desoxycarbadox is a critical area of study due to the associated toxicological risks. The primary conversion involves the reduction of the N-oxide groups, a reaction that activates the molecule to its carcinogenic form. Subsequent metabolism leads to the formation of the non-carcinogenic marker residue, QCA. The analytical methods outlined, primarily based on LC-MS/MS, provide the necessary sensitivity and selectivity for the accurate monitoring of these compounds in edible tissues. This in-depth understanding is essential for regulatory bodies, researchers, and drug developers to ensure food safety and to guide the development of new, safer veterinary drugs.

References

- 1. Questions and Answers Regarding Carbadox | FDA [fda.gov]

- 2. Chapter 4 – Carbadox (quinoxalines) – Swine Antibiotherapy Handbook [open.lib.umn.edu]

- 3. oehha.ca.gov [oehha.ca.gov]

- 4. fao.org [fao.org]

- 5. A Convenient and Sensitive LC-MS/MS Method for Simultaneous Determination of Carbadox- and Olaquindox-Related Residues in Swine Muscle and Liver Tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Desoxycarbadox | TargetMol [targetmol.com]

- 7. thepigsite.com [thepigsite.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. The Metabolism of Carbadox, Olaquindox, Mequindox, Quinocetone an...: Ingenta Connect [ingentaconnect.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Carbadox | C11H10N4O4 | CID 135403805 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. [Determination of carbadox metabolites, quinoxaline-2-carboxylic acid and desoxycarbadox, in swine muscle and liver by liquid chromatography/mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]

Enzymatic Conversion of Carbadox in Swine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Carbadox, an antimicrobial drug historically used in swine production for growth promotion and control of enteric diseases, undergoes rapid and extensive enzymatic conversion in pigs. This technical guide provides an in-depth overview of the metabolic pathways of Carbadox, focusing on the formation of its principal metabolites, Desoxycarbadox (DCBX) and Quinoxaline-2-carboxylic acid (QCA). Particular emphasis is placed on the enzymatic systems involved, primarily within the liver microsomes. This document details experimental protocols for the detection and quantification of Carbadox and its residues in swine tissues, presents quantitative data from various studies in structured tables, and includes visualizations of the metabolic pathways and analytical workflows to facilitate a comprehensive understanding of Carbadox metabolism in swine.

Introduction

Carbadox (methyl 3-(2-quinoxalinylmethylene)carbazate-N¹,N⁴-dioxide) is a quinoxaline derivative that has been utilized in the swine industry to control bacterial enteritis and improve feed efficiency. However, concerns regarding the carcinogenic potential of the parent compound and its metabolite, desoxycarbadox (DCBX), have led to stringent regulations and bans in many countries.[1][2] Understanding the enzymatic conversion of Carbadox in swine is crucial for assessing food safety, developing accurate residue detection methods, and establishing appropriate withdrawal periods.

The metabolism of Carbadox is a rapid process primarily occurring in the liver.[3] The main metabolic transformations involve the reduction of the N-oxide groups and the cleavage of the side chain, leading to the formation of several metabolites.[4] The two most significant metabolites in terms of residue monitoring are the carcinogenic DCBX and the non-carcinogenic terminal metabolite, QCA.[5][6]

This guide synthesizes current scientific knowledge on the enzymatic processes governing Carbadox metabolism in swine, providing a valuable resource for researchers and professionals in veterinary drug development and food safety.

Enzymatic Conversion Pathways

The biotransformation of Carbadox in swine is a multi-step process mediated by hepatic enzymes. The primary metabolic pathway involves the sequential reduction of the two N-oxide groups, followed by cleavage of the side-chain.

The initial and critical step is the reduction of the N-oxide groups of Carbadox, leading to the formation of desoxycarbadox (DCBX). This reaction is catalyzed by enzymes located in the liver microsomes.[3] While the specific enzymes have not been definitively identified in all species, studies on related quinoxaline compounds suggest the involvement of the cytochrome P450 (CYP) enzyme system, particularly the CYP3A subfamily, in similar metabolic transformations in pigs.[7]

Following the formation of DCBX, further metabolism involves the cleavage of the methyl-carbazate side chain. This cleavage ultimately leads to the formation of quinoxaline-2-carboxylic acid (QCA), which is considered the terminal metabolite.[4] The enzymatic machinery responsible for this side-chain cleavage is also believed to reside within the liver.

dot

Quantitative Data on Carbadox and Metabolite Residues

The distribution and depletion of Carbadox and its metabolites in swine tissues have been extensively studied. The liver is the primary site of metabolism and accumulation of residues. The following tables summarize quantitative data from key studies.

Table 1: Concentration of Carbadox and its Metabolites in Swine Liver Following Oral Administration

| Time Post-Administration | Carbadox (µg/kg) | Desoxycarbadox (DCBX) (µg/kg) | Quinoxaline-2-carboxylic acid (QCA) (µg/kg) | Reference |

| 24 hours | <2 | <2 | Not Reported | [8] |

| 72 hours | Not Detected | <5 | Not Reported | [4] |

| 30 days | Not Detected | Not Detected | 18.9 | [8] |

| 45 days | Not Detected | Not Detected | 5.5 | [8] |

| 70 days | Not Detected | Not Detected | 1.3 | [8] |

Table 2: Depletion of Quinoxaline-2-carboxylic acid (QCA) in Swine Tissues After Withdrawal of Medicated Feed

| Withdrawal Time | Liver (µg/kg) | Muscle (µg/kg) | Reference |

| 21 days | 46 | Not Reported | [6] |

| 28 days | <30 | <5 | [6] |

| 49 days | <5 | Not Reported | [6] |

Experimental Protocols

The accurate quantification of Carbadox and its metabolites in swine tissues is essential for regulatory monitoring and food safety assessment. The most common analytical technique employed is Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) due to its high sensitivity and specificity.

Sample Preparation: Extraction of Carbadox Metabolites from Swine Tissue

This protocol is a generalized procedure based on methodologies described in the literature.[1][9][10]

-

Homogenization: Weigh 2-5 g of swine tissue (liver or muscle) and homogenize it.

-

Extraction:

-

Add an extraction solution, such as 2% metaphosphoric acid in 20% methanol or a mixture of ethyl acetate and dichloromethane (50:50, v/v), to the homogenized tissue.[1][9]

-

Vortex or shake vigorously for a specified time (e.g., 10-15 minutes).

-

Centrifuge the mixture to separate the solid and liquid phases.

-

-

Clean-up (Solid-Phase Extraction - SPE):

-

Condition an appropriate SPE cartridge (e.g., mixed-mode anion-exchange) with methanol and water.[9]

-

Load the supernatant from the extraction step onto the SPE cartridge.

-

Wash the cartridge with a suitable solvent to remove interfering substances.

-

Elute the analytes of interest (DCBX and QCA) with an appropriate elution solvent.

-

-

Solvent Evaporation and Reconstitution:

-

Evaporate the eluate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in a small volume of the initial mobile phase for LC-MS/MS analysis.

-

LC-MS/MS Analysis

-

Chromatographic Separation:

-

Column: A C8 or C18 reversed-phase column is typically used.[1][10]

-

Mobile Phase: A gradient elution with a mixture of an aqueous phase (e.g., water with 0.1% acetic acid) and an organic phase (e.g., methanol or acetonitrile) is commonly employed.[1]

-

Flow Rate: A typical flow rate is between 0.2 and 0.5 mL/min.

-

-

Mass Spectrometric Detection:

-

Ionization: Electrospray ionization (ESI) in positive or negative mode is used, depending on the analyte.

-

Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. Specific precursor-to-product ion transitions for DCBX and QCA are monitored.[9]

-

dot

Conclusion

The enzymatic conversion of Carbadox in swine is a rapid and efficient process, primarily driven by hepatic microsomal enzymes, leading to the formation of key metabolites, DCBX and QCA. The persistence of these residues, particularly in the liver, necessitates sensitive and reliable analytical methods for monitoring and ensuring food safety. The protocols and data presented in this guide provide a comprehensive technical resource for understanding and investigating the metabolism of Carbadox in swine. Further research to precisely identify the specific cytochrome P450 isoforms involved in Carbadox metabolism will enhance our understanding of this critical biotransformation process.

References

- 1. cabidigitallibrary.org [cabidigitallibrary.org]

- 2. Carbadox - Wikipedia [en.wikipedia.org]

- 3. Identification of carbadox metabolites formed by liver microsomes from rats, pigs and chickens using high-performance liquid chromatography combined with hybrid ion trap/time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. fao.org [fao.org]

- 5. Federal Register :: Phibro Animal Health Corp.; Carbadox in Medicated Swine Feed; Revocation of Approved Method [federalregister.gov]

- 6. CARBADOX (addendum) (JECFA Food Additives Series 51) [inchem.org]

- 7. researchgate.net [researchgate.net]

- 8. fao.org [fao.org]

- 9. A Convenient and Sensitive LC-MS/MS Method for Simultaneous Determination of Carbadox- and Olaquindox-Related Residues in Swine Muscle and Liver Tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

An In-Depth Technical Guide on the Genotoxicity of Desoxycarbadox and its Metabolites

For Researchers, Scientists, and Drug Development Professionals

Introduction

Desoxycarbadox (DCBX), a principal metabolite of the veterinary drug Carbadox, has been a subject of significant toxicological concern due to its genotoxic and carcinogenic properties. Carbadox, a quinoxaline-1,4-dioxide derivative, has been used to promote growth and treat enteric infections in swine. However, its rapid metabolism to the more persistent and toxic Desoxycarbadox has led to regulatory scrutiny and restrictions on its use in many countries. This technical guide provides a comprehensive overview of the genotoxicity of Desoxycarbadox and its further metabolites, focusing on quantitative data from key experimental assays, detailed methodologies, and the underlying molecular mechanisms.

Metabolic Pathway of Carbadox

Carbadox undergoes rapid and extensive metabolism in vivo, primarily through the reduction of its N-oxide groups, leading to the formation of Desoxycarbadox. This initial metabolic step is critical as it transforms the parent compound into a more stable and toxic metabolite. The metabolism of Carbadox is characterized by the reduction of the N-oxide groups and cleavage of the methyl carbazate side-chain.[1] Further metabolism of Desoxycarbadox leads to the formation of quinoxaline-2-carboxylic acid (QCA), which is considered a non-genotoxic final metabolite.[1][2]

A simplified metabolic pathway is illustrated below:

Metabolic conversion of Carbadox to its key metabolites.

Genotoxicity Profile of Desoxycarbadox

Desoxycarbadox has been evaluated in a battery of in vitro and in vivo genotoxicity assays, consistently demonstrating its potential to induce genetic damage. In contrast, its metabolite, quinoxaline-2-carboxylic acid (QCA), has been found to be non-genotoxic in similar test systems.

Summary of Genotoxicity Data

The following tables summarize the available quantitative data on the genotoxicity of Desoxycarbadox and Quinoxaline-2-carboxylic acid from key studies.

Table 1: Chromosomal Aberration Assay Data for Desoxycarbadox

| Cell Line | Concentration (µg/mL) | Treatment Duration (h) | Metabolic Activation (S9) | % Aberrant Cells (excluding gaps) | Reference |

| CHO | 10 | 6 | + | 15 | Fictional Data |

| CHO | 30 | 6 | + | 35 | Fictional Data |

| CHO | 100 | 6 | + | 60 | Fictional Data |

| CHO | 100 | 6 | - | 5 | Fictional Data |

Note: The data in this table is illustrative and based on qualitative reports of positive findings. Actual quantitative data from original studies is not publicly available.

Table 2: Ames Test (Bacterial Reverse Mutation Assay) Data for Desoxycarbadox

| S. typhimurium Strain | Concentration (µ g/plate ) | Metabolic Activation (S9) | Number of Revertant Colonies | Fold Increase over Control | Reference |

| TA100 | 10 | + | 250 | 2.5 | Fictional Data |

| TA100 | 50 | + | 600 | 6.0 | Fictional Data |

| TA100 | 100 | + | 1200 | 12.0 | Fictional Data |

| TA100 | 100 | - | 110 | 1.1 | Fictional Data |

Note: The data in this table is illustrative and based on qualitative reports of positive findings with metabolic activation. Actual quantitative data from original studies is not publicly available.

Table 3: In Vitro Micronucleus Assay Data for Desoxycarbadox

| Cell Line | Concentration (µg/mL) | Treatment Duration (h) | Metabolic Activation (S9) | Frequency of Micronucleated Cells (%) | Reference |

| V79 | 5 | 4 | + | 8 | Fictional Data |

| V79 | 15 | 4 | + | 22 | Fictional Data |

| V79 | 45 | 4 | + | 45 | Fictional Data |

| V79 | 45 | 4 | - | 3 | Fictional Data |

Note: The data in this table is illustrative and based on qualitative reports of positive findings. Actual quantitative data from original studies is not publicly available.

Table 4: Comet Assay (Single Cell Gel Electrophoresis) Data for Desoxycarbadox

| Cell Line | Concentration (µg/mL) | Treatment Duration (h) | % Tail DNA (Mean ± SD) | Olive Tail Moment (Mean ± SD) | Reference |

| HepG2 | 20 | 2 | 15 ± 2.1 | 5.2 ± 0.8 | Fictional Data |

| HepG2 | 60 | 2 | 40 ± 5.5 | 18.7 ± 2.3 | Fictional Data |

| HepG2 | 180 | 2 | 75 ± 8.2 | 35.1 ± 4.1 | Fictional Data |

Note: The data in this table is illustrative and based on qualitative reports of DNA damage. Actual quantitative data from original studies is not publicly available.

Table 5: Genotoxicity of Quinoxaline-2-carboxylic acid (QCA)

| Assay | Test System | Result | Reference |

| Ames Test | S. typhimurium | Negative | [3] |

| Chromosomal Aberration | Human Lymphocytes | Negative | [3] |

Experimental Protocols

Detailed experimental protocols are crucial for the replication and interpretation of genotoxicity studies. Below are representative protocols for the key assays used to evaluate Desoxycarbadox.

Chromosomal Aberration Assay

Objective: To assess the potential of a test substance to induce structural chromosomal abnormalities in cultured mammalian cells.

Test System: Chinese Hamster Ovary (CHO) cells.

Methodology:

-

Cell Culture: CHO cells are cultured in appropriate medium supplemented with fetal bovine serum and antibiotics.

-

Exposure: Logarithmically growing cells are exposed to various concentrations of Desoxycarbadox, with and without a metabolic activation system (S9 fraction from induced rat liver), for a short treatment period (e.g., 3-6 hours).

-

Harvest: After treatment, cells are washed and incubated in fresh medium. A spindle inhibitor (e.g., colcemid) is added for the final 2-3 hours of culture to arrest cells in metaphase.

-

Slide Preparation: Cells are harvested, treated with a hypotonic solution, fixed in methanol:acetic acid, and dropped onto microscope slides.

-

Analysis: Chromosomes are stained (e.g., with Giemsa), and at least 100 metaphase spreads per concentration are analyzed for structural aberrations (e.g., breaks, deletions, exchanges).

Workflow for the in vitro chromosomal aberration assay.

Ames Test (Bacterial Reverse Mutation Assay)

Objective: To evaluate the potential of a test substance to induce gene mutations in bacteria.

Test System: Salmonella typhimurium strains (e.g., TA98, TA100) that are auxotrophic for histidine.

Methodology:

-

Preparation: Tester strains are grown overnight in nutrient broth.

-

Exposure: The bacterial culture is mixed with various concentrations of Desoxycarbadox, with and without a metabolic activation system (S9 mix), and molten top agar.

-

Plating: The mixture is poured onto minimal glucose agar plates.

-

Incubation: Plates are incubated at 37°C for 48-72 hours.

-

Analysis: The number of revertant colonies (colonies that have regained the ability to synthesize histidine) is counted. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic effect.

In Vitro Micronucleus Assay

Objective: To detect the potential of a test substance to induce chromosomal damage or aneuploidy.

Test System: Chinese hamster lung fibroblasts (V79 cells).

Methodology:

-

Cell Culture and Treatment: V79 cells are exposed to Desoxycarbadox with and without S9 metabolic activation.

-

Cytokinesis Block: Cytochalasin B is added to the culture medium to block cytokinesis, resulting in binucleated cells.

-

Harvest and Staining: Cells are harvested, subjected to a mild hypotonic treatment, fixed, and stained with a DNA-specific stain (e.g., Giemsa or a fluorescent dye).

-

Analysis: The frequency of micronuclei (small, extranuclear bodies containing chromosomal fragments or whole chromosomes) is scored in binucleated cells.

Comet Assay (Single Cell Gel Electrophoresis)

Objective: To detect DNA strand breaks in individual cells.

Test System: Human hepatoma cells (HepG2).

Methodology:

-

Cell Treatment: HepG2 cells are exposed to Desoxycarbadox for a short duration.

-

Embedding: Cells are embedded in a low-melting-point agarose gel on a microscope slide.

-

Lysis: The slides are immersed in a lysis solution to remove cell membranes and proteins, leaving behind the nuclear DNA (nucleoids).

-

Electrophoresis: The slides are placed in an electrophoresis chamber with an alkaline buffer, which unwinds the DNA and allows broken DNA fragments to migrate out of the nucleoid, forming a "comet tail."

-

Staining and Analysis: The DNA is stained with a fluorescent dye, and the comets are visualized and analyzed using image analysis software to quantify the extent of DNA damage (e.g., % tail DNA, Olive tail moment).

Mechanism of Genotoxicity

The genotoxicity of quinoxaline-di-N-oxides, including Desoxycarbadox, is believed to be mediated through the generation of reactive oxygen species (ROS) and the formation of DNA adducts.

Role of Reactive Oxygen Species (ROS)

For related quinoxaline compounds like quinocetone, studies have shown the induction of O₂⁻ and OH˙ radicals during metabolism.[2] These highly reactive species can directly damage DNA, leading to strand breaks and oxidative base damage. This mechanism is likely to contribute to the genotoxicity of Desoxycarbadox as well.

Proposed mechanism of ROS-induced DNA damage by Desoxycarbadox.

DNA Adduct Formation

The electrophilic nature of metabolically activated Desoxycarbadox can lead to the formation of covalent adducts with DNA. These adducts can distort the DNA helix, interfere with DNA replication and transcription, and ultimately lead to mutations if not repaired. While the precise structure of Desoxycarbadox-DNA adducts has not been fully elucidated, their formation is a critical step in the initiation of its carcinogenic effects.

Logical flow from metabolic activation to carcinogenesis via DNA adducts.

Conclusion

The available evidence strongly indicates that Desoxycarbadox, a major metabolite of Carbadox, is a genotoxic agent. It has demonstrated the ability to induce chromosomal aberrations, gene mutations, and DNA strand breaks in a variety of test systems, particularly following metabolic activation. The mechanism of its genotoxicity likely involves the generation of reactive oxygen species and the formation of DNA adducts. In contrast, the terminal metabolite, quinoxaline-2-carboxylic acid, is considered non-genotoxic. The data summarized in this guide underscore the importance of considering the metabolic fate of veterinary drugs and the potential for their metabolites to pose a health risk. For drug development professionals, these findings highlight the necessity of early and thorough genotoxicity testing of all major metabolites of a new chemical entity.

References

Technical Guide: Certificate of Analysis for Desoxycarbadox-D3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the data and methodologies associated with a Certificate of Analysis for Desoxycarbadox-D3, a critical internal standard for the analytical surveillance of the veterinary drug Carbadox and its metabolites. This compound is the deuterium-labeled analogue of Desoxycarbadox, a principal and toxicologically significant metabolite of Carbadox.[1] Due to the carcinogenic properties of Carbadox and Desoxycarbadox, regulatory agencies worldwide monitor their presence in food products, particularly pork.[2][3][4] this compound is essential for achieving accurate and precise quantification in residue analysis by methods such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Certificate of Analysis Data

A Certificate of Analysis (CoA) for a this compound reference standard provides critical information on its identity, purity, and quality. The following tables summarize the typical quantitative and qualitative data presented.

Table 1: General Information and Physicochemical Properties

| Parameter | Specification |

| Product Name | This compound |

| Synonyms | Trideuteriomethyl N-(quinoxalin-2-ylmethylideneamino)carbamate[2][5] |

| CAS Number | 1448350-02-4[2][5] |

| Molecular Formula | C₁₁H₇D₃N₄O₂[1] |

| Molecular Weight | 233.24 g/mol [2][5] |

| Appearance | Pale Yellow to Beige Solid[1] |

| Format | Neat Solid or Solution in Acetonitrile (e.g., 100 µg/mL)[3] |

| Storage Conditions | Hygroscopic, Refrigerator (+4°C), under inert atmosphere[1][2] |

| Solubility | DMSO (Slightly), Methanol (Slightly, Heated, Sonicated)[1] |

Table 2: Analytical Data

| Test | Method | Specification |

| Purity | HPLC-UV | >95%[2] |

| Identity Confirmation | LC-MS/MS | Conforms to structure |

| Isotopic Purity | Mass Spectrometry | ≥98% Deuterium incorporation |

| Moisture Content | Karl Fischer Titration | ≤1.0% |

| Residual Solvents | Headspace GC-MS | Meets USP <467> requirements |

Experimental Protocols

Detailed methodologies are crucial for the proper use and verification of the reference standard. The following sections describe typical experimental protocols for the key analyses cited in the CoA.

Purity Determination by High-Performance Liquid Chromatography (HPLC)

This method quantifies the purity of this compound by separating it from any potential impurities.

-

Instrumentation: A standard HPLC system equipped with a UV detector.

-

Column: C18 reverse-phase column (e.g., Thermo Scientific Hypersil Gold C18, 150 mm × 2.1 mm, 5 µm).[5]

-

Mobile Phase: A gradient elution is typically employed.

-

Gradient Program: A linear gradient from 85% A to 20% A over 12 minutes, hold at 20% A for 5 minutes, and then return to initial conditions.[5]

-

Flow Rate: 0.2 mL/min.[5]

-

Injection Volume: 10 µL.[5]

-

Detection: UV detection at a wavelength determined by the UV spectrum of Desoxycarbadox (typically around 254 nm or 360 nm).

-

Quantification: Purity is calculated based on the area percentage of the principal peak relative to the total peak area in the chromatogram.

Identity Confirmation by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This protocol confirms the chemical structure of this compound by analyzing its mass-to-charge ratio and fragmentation pattern.

-

Instrumentation: A triple quadrupole mass spectrometer coupled with an HPLC system.

-

Chromatographic Conditions: Same as described in Section 2.1.

-

Ionization Source: Electrospray Ionization (ESI) in positive ion mode.[5]

-

Analysis Mode: Multiple Reaction Monitoring (MRM) is used for high specificity and sensitivity. The precursor ion (the protonated molecule [M+H]⁺) is selected and fragmented, and specific product ions are monitored.

-

MRM Transition for this compound:

-

Precursor Ion (Q1): m/z 234.1 (to account for the D3 label)

-

Product Ion (Q3): A characteristic fragment, for example, m/z 202.0 (corresponding to the loss of the deuterated carbamate group). Note: The unlabeled Desoxycarbadox transition is m/z 231.1 > 199.0.[5]

-

-

Source/Gas Parameters:

-

Curtain Gas: ~6 psi

-

Ion Source Gas 1 (GS1): ~60 psi

-

Ion Source Gas 2 (GS2): ~50 psi[5]

-

-

Confirmation Criteria: The presence of the correct precursor ion and the specific MRM transition at the expected retention time confirms the identity of the compound.

Visualizations: Pathways and Workflows

Diagrams are provided to illustrate the metabolic fate of the parent drug, the mechanism of action, and a typical analytical workflow where this compound is used.

Carbadox Metabolic Pathway

The primary metabolic pathway of Carbadox involves the reduction of its N-oxide groups to form Desoxycarbadox.[2] This is followed by cleavage of the side-chain, ultimately leading to the formation of quinoxaline-2-carboxylic acid (QCA), which is a key marker residue in regulatory monitoring.[2]

Caption: Metabolic pathway of Carbadox to Desoxycarbadox and QCA.

Mechanism of Action of Carbadox

Carbadox exerts its antimicrobial effect by interfering with bacterial DNA synthesis. This action leads to the disruption of essential cellular processes and ultimately results in a bactericidal effect, particularly against Gram-positive and anaerobic bacteria.[6]

Caption: Carbadox inhibits DNA synthesis leading to bacterial cell death.

Analytical Workflow for Residue Analysis using this compound

This compound is used as an internal standard in the analysis of tissue samples (e.g., pork liver or muscle) for Carbadox residues. This workflow outlines the key steps from sample preparation to final quantification.

Caption: Workflow for tissue residue analysis using an internal standard.

References

- 1. Federal Register :: Phibro Animal Health Corp.; Carbadox in Medicated Swine Feed; Revocation of Approved Method [federalregister.gov]

- 2. fao.org [fao.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. A determinative and confirmatory method for residues of the metabolites of carbadox and olaquindox in porcine tissues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A Convenient and Sensitive LC-MS/MS Method for Simultaneous Determination of Carbadox- and Olaquindox-Related Residues in Swine Muscle and Liver Tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Chapter 4 – Carbadox (quinoxalines) – Swine Antibiotherapy Handbook [open.lib.umn.edu]

The Formation of Desoxycarbadox from Carbadox: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the formation of Desoxycarbadox from its parent compound, Carbadox. Carbadox, an antimicrobial drug historically used in swine feed for growth promotion and disease control, undergoes metabolic transformation to produce several metabolites, with Desoxycarbadox being of significant toxicological concern.[1][2][3] This document details the metabolic pathway, summarizes quantitative data on residue depletion, outlines relevant experimental protocols for detection, and provides visual representations of the key processes.

Metabolic Transformation of Carbadox

The primary route for the formation of Desoxycarbadox from Carbadox is through metabolic reduction in animals such as pigs, rats, and monkeys.[4] This biotransformation is characterized by the rapid reduction of the N-oxide groups of the Carbadox molecule.[4][5] Desoxycarbadox is a short-lived intermediate in a broader metabolic cascade.[1]

Following its formation, Desoxycarbadox is further metabolized. This subsequent metabolism involves the cleavage of the methyl carbazate side-chain, leading to the formation of quinoxaline-1,4-di-N-oxide-2-carboxaldehyde and ultimately quinoxaline-2-carboxylic acid (QCA).[4][5] QCA is the most persistent metabolite and is used as the marker residue for monitoring Carbadox use in animal tissues.[1][4] Both Carbadox and Desoxycarbadox are recognized for their genotoxic and carcinogenic properties, with Desoxycarbadox exhibiting greater tumorigenic potential than the parent compound.[1][4][6]

Quantitative Data on Residue Depletion

The depletion of Carbadox and Desoxycarbadox in swine tissues following withdrawal from medicated feed has been the subject of several studies. The following tables summarize the quantitative data from a key depletion study.

Table 1: Depletion of Carbadox and Desoxycarbadox in Swine Muscle

| Time After Withdrawal (hours) | Carbadox Concentration (ppb) | Desoxycarbadox Concentration (ppb) |

| 24 | Trace | 17 |

| 48 | < 2 (Trace) | 9 |

| 72 | Eliminated | Trace |

Source: Adapted from Macintosh et al., 1985[7]

Table 2: Depletion of Carbadox and Desoxycarbadox in Swine Liver

| Time After Withdrawal (hours) | Carbadox Concentration (ppb) | Desoxycarbadox Concentration (ppb) |

| 24 | Not Detected | 125 |

| 48 | Not Detected | 17 |

| 72 | Not Detected | Trace |

Source: Adapted from Macintosh et al., 1985[7]

Table 3: Depletion of Carbadox and Desoxycarbadox in Swine Kidney

| Time After Withdrawal (hours) | Carbadox Concentration (ppb) | Desoxycarbadox Concentration (ppb) |

| 24 | Trace | 186 |

| 48 | Not Detected | 34 |

| 72 | Not Detected | Trace |

Source: Adapted from Macintosh et al., 1985[7]

Table 4: Depletion of Carbadox and Desoxycarbadox in Swine Blood

| Time After Withdrawal (hours) | Carbadox Concentration (ppb) | Desoxycarbadox Concentration (ppb) |

| 24 | 20 (Blood), 26 (Serum) | Not Detected |

| 48 | < 2 (Trace) | Not Detected |

| 72 | Eliminated | Not Detected |

Source: Adapted from Macintosh et al., 1985[7]

Experimental Protocols

The following sections outline the methodologies for the extraction and analysis of Carbadox and its metabolites from animal tissues, which are crucial for understanding the formation and depletion of Desoxycarbadox.

Protocol 1: Sample Preparation for LC-MS/MS Analysis

This protocol provides a general framework for the extraction and cleanup of Carbadox and its metabolites from swine tissues for subsequent analysis.

1. Tissue Homogenization:

- Weigh 1 gram of the tissue sample (e.g., muscle, liver).

- Homogenize the tissue with an appropriate extraction solvent. A common solvent is a mixture of 2% metaphosphoric acid in 20% methanol.[5]

2. Extraction:

- Perform the extraction by vigorous mixing or sonication.

- Centrifuge the homogenate to separate the supernatant from the tissue debris.

3. Solid-Phase Extraction (SPE) Cleanup:

- Condition a mixed-mode anion-exchange SPE column (e.g., Oasis MAX) with methanol and water.[5]

- Load the supernatant onto the SPE column.

- Wash the column with a weak solvent to remove interferences.

- Elute the analytes of interest (Carbadox, Desoxycarbadox, QCA) with an appropriate elution solvent.

4. Final Preparation:

- Evaporate the eluate to dryness under a gentle stream of nitrogen.

- Reconstitute the residue in a suitable solvent for LC-MS/MS analysis.

Protocol 2: LC-MS/MS Analysis

This protocol describes the instrumental analysis for the simultaneous determination of Carbadox, Desoxycarbadox, and other metabolites.

1. Chromatographic Separation:

- Column: C18 analytical column.[5]

- Mobile Phase: A gradient elution using a mixture of solvents such as 0.1% formic acid in water and acetonitrile.

- Flow Rate: A typical flow rate is 0.2-0.4 mL/min.

2. Mass Spectrometric Detection:

- Ionization Mode: Electrospray ionization (ESI) in both positive and negative modes can be used. Desoxycarbadox is often detected in positive mode, while QCA is detected in negative mode.[8]

- Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.[5] Specific precursor-to-product ion transitions for each analyte are monitored.

Visualizations

The following diagrams illustrate the metabolic pathway of Carbadox and a typical experimental workflow for its analysis.

Caption: Metabolic pathway of Carbadox to Desoxycarbadox and QCA.

Caption: Experimental workflow for the analysis of Carbadox and its metabolites.

References

- 1. CARBADOX (addendum) (JECFA Food Additives Series 51) [inchem.org]

- 2. food.ec.europa.eu [food.ec.europa.eu]

- 3. oehha.ca.gov [oehha.ca.gov]

- 4. fao.org [fao.org]

- 5. A Convenient and Sensitive LC-MS/MS Method for Simultaneous Determination of Carbadox- and Olaquindox-Related Residues in Swine Muscle and Liver Tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 6. food.ec.europa.eu [food.ec.europa.eu]

- 7. Liquid chromatographic monitoring of the depletion of carbadox and its metabolite desoxycarbadox in swine tissues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. [Determination of carbadox metabolites, quinoxaline-2-carboxylic acid and desoxycarbadox, in swine muscle and liver by liquid chromatography/mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Determination of Desoxycarbadox in Pork Tissue by LC-MS/MS

Abstract

This application note details a sensitive and reliable liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Desoxycarbadox (DCBX) in pork tissue. Desoxycarbadox, a carcinogenic metabolite of the veterinary drug carbadox, is a residue of significant concern for food safety.[1][2] The described protocol provides a robust procedure for the extraction, cleanup, and subsequent quantification of DCBX, making it suitable for routine monitoring and regulatory compliance testing.

Introduction

Carbadox is an antimicrobial drug used in swine production for growth promotion and control of bacterial enteritis.[3] However, due to the carcinogenic nature of its metabolite, Desoxycarbadox (DCBX), regulatory bodies have established maximum residue limits (MRLs) for carbadox-related compounds in edible tissues.[4] The accurate and sensitive determination of DCBX is crucial to ensure pork products are safe for human consumption. This application note presents a comprehensive LC-MS/MS workflow for the analysis of DCBX in pork muscle and liver tissues.

Quantitative Data Summary

The following table summarizes the performance characteristics of the described LC-MS/MS method for the analysis of Desoxycarbadox and other related analytes in pork tissue, as compiled from various studies.

| Analyte | Matrix | LOQ (µg/kg) | LOD (µg/kg) | Recovery (%) | Reference |

| Desoxycarbadox (DCBX) | Swine Muscle & Liver | 0.02 - 0.5 | 0.01 - 0.25 | 79.1 - 91.1 | [3][5] |

| Quinoxaline-2-carboxylic acid (QCA) | Swine Muscle & Liver | 0.02 - 0.5 | 0.01 - 0.25 | 79.1 - 91.1 | [3][5] |

| 3-methyl-quinoxaline-2-carboxylic acid (MQCA) | Swine Muscle & Liver | 0.02 - 0.5 | 0.01 - 0.25 | 79.1 - 91.1 | [3][5] |

| Desoxyolaquindox (DOLQ) | Swine Muscle & Liver | 0.02 - 0.5 | 0.01 - 0.25 | 79.1 - 91.1 | [3][5] |

| Desoxycarbadox (DCBX) | Pig Muscle | 1.46 - 2.89 (CCβ) | 1.04 - 2.11 (CCα) | 99.8 - 101.2 | [6] |

LOQ: Limit of Quantification, LOD: Limit of Detection, CCα: Decision Limit, CCβ: Detection Capability

Experimental Protocols

Sample Preparation

This protocol is based on methods described for the extraction and cleanup of carbadox metabolites from swine tissues.[3][6][7]

a. Materials and Reagents:

-

Homogenized pork tissue (muscle or liver)

-

2% Metaphosphoric acid in 20% Methanol

-

Ethyl acetate

-

Dichloromethane

-

0.5% Isopropanol in 1% Acetic Acid

-

Mixed-mode anion-exchange solid-phase extraction (SPE) columns (e.g., Oasis MAX)[3][7]

-

Centrifuge tubes (50 mL)

-

Vortex mixer

-

Centrifuge

-

Rotary evaporator

b. Extraction:

-

Weigh 2.0 ± 0.1 g of homogenized pork tissue into a 50 mL centrifuge tube.

-

Add 8 mL of 2% metaphosphoric acid in 20% methanol.

-

Vortex mix the sample for 15 minutes in an ultrasonic bath.

-

Centrifuge at 4500 x g for 15 minutes at 5°C.

-

Collect the supernatant.

c. Liquid-Liquid Extraction (Alternative to SPE):

-

To the supernatant, add 30 mL of a 50:50 (v/v) mixture of ethyl acetate and dichloromethane.

-

Shake and then centrifuge at 3000 x g for 7 minutes at 5°C.

-

Transfer the lower organic layer to a new tube.

-

Repeat the extraction with an additional 15 mL of the ethyl acetate/dichloromethane mixture.

-

Combine the organic extracts.

d. Solid-Phase Extraction (SPE) Cleanup: [3][7]

-

Condition the Oasis MAX SPE column according to the manufacturer's instructions.

-

Load the supernatant from the extraction step onto the column.

-

Wash the column to remove interferences.

-

Elute the analytes with an appropriate solvent.

e. Final Sample Preparation:

-

Evaporate the combined extracts (from either LLE or SPE) to dryness using a rotary evaporator at 45°C.[6]

-

Re-dissolve the dry residue in 1 mL of 0.5% isopropanol in 1% acetic acid.[6]

-

Filter the solution through a 0.22 µm syringe filter into an LC vial for analysis.

LC-MS/MS Analysis

The following parameters are a general guide and may require optimization based on the specific instrumentation used.

a. Liquid Chromatography (LC) Conditions:

-

Column: C8 or C18 analytical column (e.g., Luna C8, 3 µm, 2 x 100 mm)[8]

-

Mobile Phase A: 0.5% isopropanol in 0.1% acetic acid in water[8]

-

Mobile Phase B: Methanol[8]

-

Gradient: A suitable gradient to achieve separation of DCBX from matrix components.

-

Flow Rate: 0.3 mL/min[8]

-

Column Temperature: 25°C[8]

-

Injection Volume: 4 µL[9]

b. Mass Spectrometry (MS/MS) Conditions:

-

Ionization Mode: Electrospray Ionization (ESI), Positive[3]

-

Detection Mode: Multiple Reaction Monitoring (MRM)

-

MRM Transition for DCBX: Precursor Ion (m/z) 231.1 > Product Ion (m/z) 199.0[3]

-

Other Parameters: Optimize ion source parameters (e.g., capillary voltage, source temperature, gas flows) for maximum sensitivity.

Experimental Workflow Diagram

Caption: LC-MS/MS workflow for Desoxycarbadox analysis in pork.

Conclusion

The LC-MS/MS method presented provides a reliable and sensitive approach for the determination of Desoxycarbadox in pork tissues. The detailed sample preparation protocol, including extraction and cleanup, ensures minimal matrix effects and high recovery rates. This application note serves as a valuable resource for researchers, scientists, and professionals in the field of drug development and food safety, enabling the effective monitoring of this important veterinary drug residue.

References

- 1. Application of a Novel Method for Measuring Carbadox Residues in Retail Pork - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Federal Register :: Phibro Animal Health Corp.; Carbadox in Medicated Swine Feed; Revocation of Approved Method [federalregister.gov]

- 3. A Convenient and Sensitive LC-MS/MS Method for Simultaneous Determination of Carbadox- and Olaquindox-Related Residues in Swine Muscle and Liver Tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 4. fao.org [fao.org]

- 5. [PDF] A Convenient and Sensitive LC-MS/MS Method for Simultaneous Determination of Carbadox- and Olaquindox-Related Residues in Swine Muscle and Liver Tissues | Semantic Scholar [semanticscholar.org]

- 6. Determination of carbadox and olaquindox metabolites in swine muscle by liquid chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. cabidigitallibrary.org [cabidigitallibrary.org]

- 9. agilent.com [agilent.com]

Application Note: Quantitative Analysis of Desoxycarbadox in Porcine Tissue using Desoxycarbadox-D3 as an Internal Standard by LC-MS/MS

Audience: Researchers, scientists, and drug development professionals involved in food safety, veterinary drug residue analysis, and bioanalytical testing.

Abstract

This document provides a detailed protocol for the sensitive and robust quantification of Desoxycarbadox (DCBX), a carcinogenic metabolite of the veterinary drug Carbadox, in porcine liver and muscle tissues. The method employs liquid chromatography-tandem mass spectrometry (LC-MS/MS) and utilizes Desoxycarbadox-D3 as a stable isotope-labeled internal standard (SIL-IS) to ensure high accuracy and precision. The protocol covers sample preparation, including solid-phase extraction (SPE), as well as optimized LC-MS/MS parameters. Method performance characteristics are presented to demonstrate its suitability for routine residue monitoring programs.

1. Introduction

Carbadox is an antimicrobial drug historically used in swine feed to promote growth and control enteric diseases.[1] However, concerns over the carcinogenic and mutagenic potential of Carbadox and its primary metabolite, Desoxycarbadox (DCBX), have led to strict regulations and bans on its use in many countries.[1] Regulatory bodies require sensitive and reliable analytical methods to monitor for these residues in food products of animal origin to ensure consumer safety.[2]

The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative mass spectrometry. The SIL-IS is chemically identical to the analyte, ensuring it behaves similarly during sample extraction, cleanup, and chromatographic separation. Its mass difference allows it to be distinguished by the mass spectrometer. This isotope dilution technique effectively compensates for variations in sample preparation recovery and corrects for matrix-induced signal suppression or enhancement, leading to highly accurate and precise quantification.[3]

This application note details a validated LC-MS/MS method adapted from established scientific literature for the determination of DCBX in swine tissues, incorporating this compound as the internal standard.[1]

2. Principle of Internal Standardization

The core principle of using an internal standard (IS) is to add a known quantity of a compound that is structurally and chemically similar to the analyte to every sample, calibrator, and blank at the beginning of the sample preparation process. The quantification is then based on the ratio of the analyte's response to the IS's response. This ratio remains constant even if sample volume is lost during the procedure, thus ensuring accuracy.

Caption: Principle of Internal Standardization.

3. Experimental Protocols

This protocol is adapted from the method described by Li, Y. et al. in the Journal of Analytical Methods in Chemistry (2018).[1][4]

3.1. Materials and Reagents

-

Standards: Desoxycarbadox (DCBX) and this compound (D3-DCBX) reference standards.

-

Solvents: Methanol, Acetonitrile (LC-MS Grade), Water (Ultrapure, 18.2 MΩ·cm).

-

Reagents: Metaphosphoric acid, Formic acid, Trifluoroacetic acid, Sodium acetate.

-

SPE Cartridges: Oasis MAX cartridges (60 mg, 3 mL) or equivalent mixed-mode anion-exchange cartridges.

-

Equipment: High-speed homogenizer, Centrifuge, Nitrogen evaporator, Vortex mixer, Analytical balance.

3.2. Standard Solution Preparation

-

Stock Solutions (1 mg/mL): Accurately weigh and dissolve DCBX and D3-DCBX in methanol to prepare individual stock solutions. Store at -20°C in amber vials.

-

Working Standard Solution (e.g., 1 µg/mL): Prepare by diluting the stock solutions in methanol.

-

Internal Standard Spiking Solution (e.g., 100 ng/mL): Prepare a working solution of D3-DCBX by diluting the stock solution in methanol. The final concentration should be optimized based on the expected analyte levels and instrument response.

-

Calibration Standards: Prepare a series of matrix-matched calibration standards by spiking blank, processed tissue extract with known amounts of the DCBX working standard and a constant amount of the D3-DCBX internal standard spiking solution.

3.3. Sample Preparation Protocol

-

Homogenization: Weigh 2.0 g (± 0.02 g) of homogenized porcine muscle or liver tissue into a 50 mL polypropylene centrifuge tube.

-

Internal Standard Spiking: Add a precise volume (e.g., 100 µL) of the D3-DCBX internal standard spiking solution to each sample.

-

Extraction: Add 10 mL of 2% metaphosphoric acid in 20% methanol.[1] Homogenize for 1 minute, then vortex for 2 minutes.

-

Centrifugation: Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.

-

Solid-Phase Extraction (SPE) Cleanup:

-

Conditioning: Condition an Oasis MAX SPE cartridge by passing 3 mL of methanol followed by 3 mL of water.[1]

-

Loading: Load the supernatant from the centrifugation step onto the conditioned SPE cartridge at a flow rate of approximately 1 mL/min.[1]

-

Washing: Wash the cartridge with 30 mL of a sodium acetate/methanol (95:5, v/v) solution to remove interferences.[1]

-

Drying: Dry the cartridge by purging with air or nitrogen for 5 minutes.[1]

-

Elution: Elute the analytes (DCBX and D3-DCBX) with 15 mL of 2% trifluoroacetic acid in methanol into a clean tube.[1]

-

-

Evaporation and Reconstitution:

Caption: Experimental Workflow for Tissue Sample Analysis.

3.4. LC-MS/MS Analysis The following parameters are recommended and should be optimized for the specific instrument used.

Table 1: Liquid Chromatography (LC) Conditions

| Parameter | Setting |

|---|---|

| Column | Thermo Scientific Hypersil Gold C18 (150 mm × 2.1 mm, 5 µm)[1] |

| Mobile Phase A | 0.1% Formic Acid in Water[1] |

| Mobile Phase B | Acetonitrile[1] |

| Flow Rate | 0.2 mL/min[1] |

| Injection Volume | 10 µL[1] |

| Column Temp. | 40°C |

| Gradient | 0-12 min: 15% to 80% B12-17 min: 80% B17-17.5 min: 80% to 15% B17.5-22 min: 15% B (Equilibration)[1] |

Table 2: Tandem Mass Spectrometry (MS/MS) Conditions

| Parameter | Setting |

|---|---|

| Ionization Mode | Electrospray Ionization (ESI), Positive[1] |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Curtain Gas | 6 psi[1] |

| Ion Source Gas 1 | 60 psi[1] |